molecular formula C16H26ClNO B13780360 cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride

Cat. No.: B13780360
M. Wt: 283.83 g/mol
InChI Key: TWBOLQAUOVRMDR-MOGJOVFKSA-N
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Description

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. It is known for its unique structure, which includes a cyclooctanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride typically involves the reaction of cyclooctanol with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The benzylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylaminomethyl group plays a crucial role in binding to target molecules, while the cyclooctanol ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride include:

  • trans-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
  • cis-2-Benzylaminomethyl-1-cycloheptanol hydrochloride
  • cis-2-Benzylaminomethyl-1-cyclohexanol hydrochloride

Uniqueness

This compound is unique due to its specific cyclooctanol ring structure and the cis-configuration of the benzylaminomethyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride

InChI

InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1

InChI Key

TWBOLQAUOVRMDR-MOGJOVFKSA-N

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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